REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:18](C(OC)=O)[C:17](=[O:23])[C:5]2([CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][CH2:6]2)[CH2:4][NH:3]1>C(#N)C.O>[O:1]=[C:2]1[CH2:18][C:17](=[O:23])[C:5]2([CH2:9][N:8]([C:10]([O:12][C:13]([CH3:15])([CH3:16])[CH3:14])=[O:11])[CH2:7][CH2:6]2)[CH2:4][NH:3]1 |f:1.2|
|
Name
|
D5
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
O=C1NCC2(CCN(C2)C(=O)OC(C)(C)C)C(C1C(=O)OC)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silicagel chromatography (DCM/MeOH=95/5)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCC2(CCN(C2)C(=O)OC(C)(C)C)C(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |